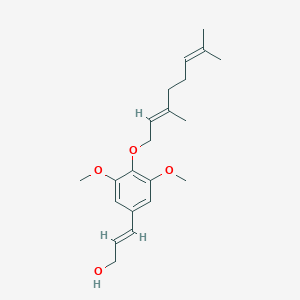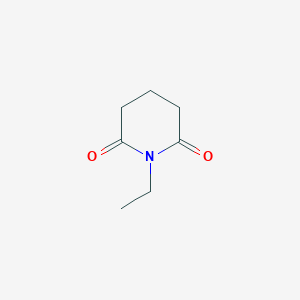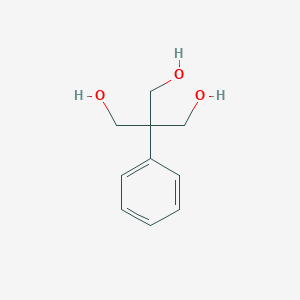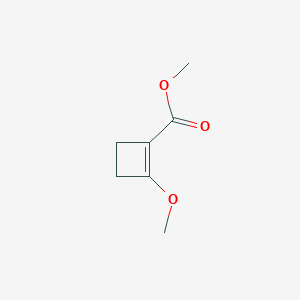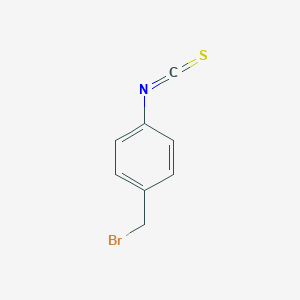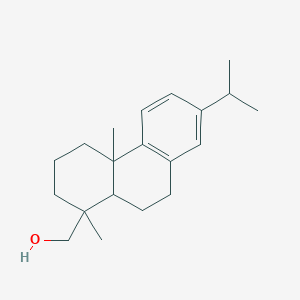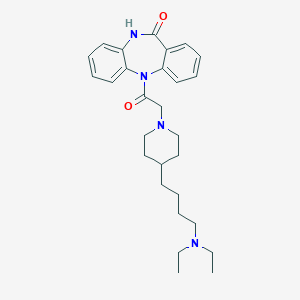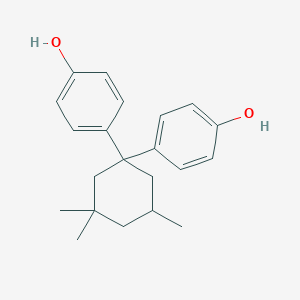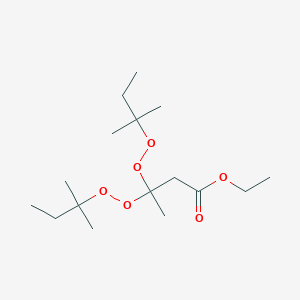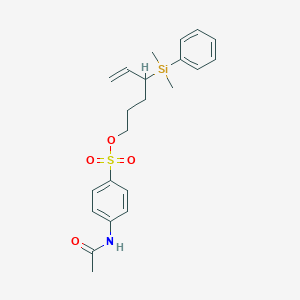
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate, also known as DMAPS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonates and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it is believed that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate acts as a nucleophile, attacking electrophilic carbonyl groups in organic compounds. This reaction results in the formation of an intermediate that can undergo further reactions, leading to the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate. However, studies have shown that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively non-toxic and does not cause significant harm to living organisms. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been shown to be stable under a wide range of conditions, making it an ideal reagent for organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in lab experiments is its versatility. It can be used as a catalyst in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively easy to synthesize and has a high purity, making it a reliable reagent for lab experiments. However, one of the limitations of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is its cost. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively expensive compared to other reagents, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in scientific research. One potential area of research is the development of new synthesis methods for 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate that are more cost-effective and scalable. Additionally, there is potential for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in the synthesis of new pharmaceuticals and materials. Finally, further research is needed to fully understand the mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate and its potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate involves the reaction between 4-(acetylamino)benzenesulfonyl chloride and 4-(dimethylphenylsilyl)-5-hexenyl magnesium bromide. This reaction yields 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate as a white solid with a purity of over 95%. The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has also been used in the synthesis of pharmaceuticals, such as antihistamines and antimalarial drugs. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been used in the synthesis of polymers and materials science.
Propriétés
Numéro CAS |
158069-32-0 |
|---|---|
Nom du produit |
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate |
Formule moléculaire |
C22H29NO4SSi |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]hex-5-enyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H29NO4SSi/c1-5-21(29(3,4)22-10-7-6-8-11-22)12-9-17-27-28(25,26)20-15-13-19(14-16-20)23-18(2)24/h5-8,10-11,13-16,21H,1,9,12,17H2,2-4H3,(H,23,24) |
Clé InChI |
ZBWRCWQYARWQCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
Synonymes |
4'-dimethylphenylsilyl-1'-hexen-6'-yl 4-(acetylamino)benzenesulfonate 4'-DMPSH 4-AcNBS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



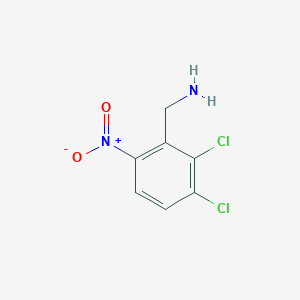
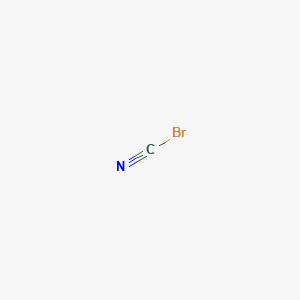
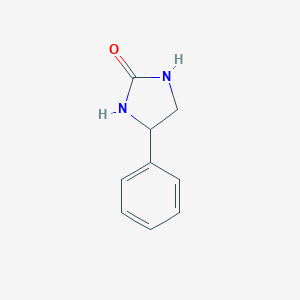
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
